molecular formula C22H30N4O6 B11165395 N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine

N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine

Cat. No.: B11165395
M. Wt: 446.5 g/mol
InChI Key: FLMGBCAFMSXNQD-INIZCTEOSA-N
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Description

N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine typically involves the reaction of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate with L-arginine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions . The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N2-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine is unique due to its specific substitution pattern and the presence of the L-arginine moiety.

Properties

Molecular Formula

C22H30N4O6

Molecular Weight

446.5 g/mol

IUPAC Name

(2S)-2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C22H30N4O6/c1-3-4-6-14-11-19(28)32-20-13(2)17(9-8-15(14)20)31-12-18(27)26-16(21(29)30)7-5-10-25-22(23)24/h8-9,11,16H,3-7,10,12H2,1-2H3,(H,26,27)(H,29,30)(H4,23,24,25)/t16-/m0/s1

InChI Key

FLMGBCAFMSXNQD-INIZCTEOSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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